Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-5-6-15-11(4,7-12)8-13/h5-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIPIPRNKXZSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-17-7 | |
| Record name | tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it as a building block for more intricate structures.
Synthesis Routes :
- Direct Alkylation : Can be used in alkylation reactions to form more complex morpholine derivatives.
- Carboxylation Reactions : The carboxylate group allows for further functionalization, enabling the synthesis of biologically active compounds.
Research indicates that this compound may exhibit significant biological activity, particularly in pharmacology.
- Enzyme Inhibition : Similar morpholine derivatives have demonstrated the ability to inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development.
- Receptor Modulation : The compound may influence receptor activity, acting as either an agonist or antagonist, which is crucial for therapeutic interventions.
Pharmaceutical Development
The unique structural characteristics of this compound make it a valuable candidate in medicinal chemistry.
- Lead Compound : It has been investigated as a potential lead compound for developing new pharmaceuticals targeting various diseases.
- Anticancer Research : Preliminary studies suggest that similar compounds may inhibit tumor growth, indicating potential applications in oncology.
Case Study 1: Synthesis of Anticancer Agents
A study explored the synthesis of morpholine derivatives similar to this compound for their anticancer properties. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study 2: Enzyme Inhibition Studies
Research focused on the enzyme inhibition potential of morpholine derivatives revealed that this compound could inhibit key enzymes involved in metabolic pathways. This suggests its role as a pharmacological agent in treating metabolic disorders.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Morpholine Derivatives
Table 1: Key Morpholine Derivatives
| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate | N/A* | C₁₁H₂₂N₂O₃ | 2-aminomethyl, 2-methyl | 230.31 | Primary amine for conjugation; methyl enhances steric bulk |
| (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | 1998701-09-9 | C₁₁H₂₂N₂O₃ | 2-aminomethyl (R-configuration) | 230.31 | Stereospecific activity; potential enantioselective binding |
| tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate | 2098271-75-9 | C₁₂H₂₁NO₄ | 5-formyl, 2,2-dimethyl | 243.15 | Formyl group enables aldehyde-based reactions; dimethyl increases rigidity |
| (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | 136992-21-7 | C₁₁H₂₁NO₄ | 2-hydroxyethyl | 231.29 | Hydroxyethyl enhances hydrophilicity; lower logP than aminomethyl analogues |
Key Observations :
- Functional Group Reactivity: The aminomethyl group enables nucleophilic reactions (e.g., amide coupling), while formyl (in 2098271-75-9) and hydroxyethyl (in 136992-21-7) groups offer distinct reactivity pathways .
- Stereochemistry: Enantiomers like (R)- and (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate () may exhibit divergent biological activities due to chiral recognition in target binding .
Pyrrolidine-Based Analogues
Table 2: Pyrrolidine Derivatives
| Compound Name | CAS No. | Molecular Formula | Substituents | Key Features |
|---|---|---|---|---|
| tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 1174020-49-5 | C₁₀H₁₈FNO₃ | 4-fluoro, 2-hydroxymethyl | Fluorine enhances metabolic stability; hydroxymethyl improves solubility |
| tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 177911-87-4 | C₁₀H₂₀N₂O₂ | 2-aminomethyl | Pyrrolidine ring (5-membered) vs. morpholine; lower polarity due to lack of oxygen |
Key Observations :
- Fluorine Substitution : The 4-fluoro substituent in 1174020-49-5 may improve bioavailability and resistance to cytochrome P450 oxidation .
Biological Activity
Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate is a morpholine derivative that has garnered interest in both synthetic chemistry and biological research due to its unique structural features and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 229.33 g/mol
- CAS Number : 2299231-05-1
The presence of a tert-butyl group enhances its lipophilicity, making it suitable for various biological applications. The morpholine ring contributes to its stability and interaction with biological targets.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of these targets. The morpholine structure aids in maintaining the compound's conformation, which is critical for binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Modulation : It may also act as a modulator for various receptors, affecting signaling pathways crucial for cellular functions.
Applications in Biological Research
This compound has several notable applications in biological research:
- Drug Development : Investigated as a potential scaffold for designing enzyme inhibitors and receptor modulators.
- Protein-Ligand Interactions : Used in studies aimed at understanding the interactions between proteins and ligands, particularly in the context of drug design.
- Synthesis of Bioactive Molecules : Serves as a precursor in synthesizing various bioactive compounds.
Case Studies
-
Antitumor Activity :
- A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell viability in aggressive models such as MDA-MB-231 (triple-negative breast cancer). The compound reduced cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .
-
Enzyme Mechanism Studies :
- Research highlighted the use of this compound as a probe to study enzyme mechanisms, showcasing its ability to affect enzyme kinetics and binding affinities in various biochemical assays.
-
Neuroprotective Effects :
- Similar morpholine derivatives have shown neuroprotective properties, suggesting potential applications in neurodegenerative disease research.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 2299231-05-1 | Morpholine derivative with significant biological activity |
| Tert-butyl morpholine-4-carboxylate | 220199-85-9 | Lacks aminomethyl group; simpler structure |
| (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | 879403-42-6 | Stereoisomer; similar biological activity expected |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate, and how can intermediates be validated?
- Methodology : Multi-step synthesis typically involves protecting group strategies (e.g., tert-butyl carbamate groups) and morpholine ring formation. Key intermediates should be characterized via NMR (¹H/¹³C) and HPLC to confirm purity and structural integrity. For example, intermediates like tert-butyl 4-formylphenyl carbonate (similar to ) may require reductive amination for introducing the aminomethyl group . Post-synthetic validation should include mass spectrometry (MS) to confirm molecular weight and FT-IR to verify functional groups.
Q. What safety protocols are critical during handling and storage of this compound?
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
- Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
- Monitor stability via TLC or HPLC after long-term storage to detect degradation products .
Q. How can the crystal structure and hydrogen-bonding network of this compound be determined?
- Methodology : Single-crystal X-ray diffraction is ideal for resolving 3D structures. For example, highlights intermolecular N–H⋯O and C–H⋯O bonds in morpholine derivatives, which stabilize crystal packing. Pre-analysis requires slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/acetone) to grow suitable crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
